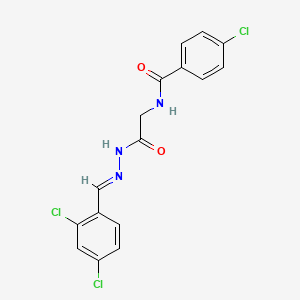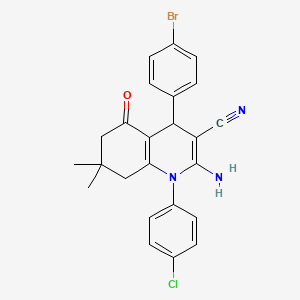![molecular formula C24H14N4O4S2 B15012328 N-[(E)-{3-nitro-4-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]phenyl}methylidene]naphthalen-2-amine](/img/structure/B15012328.png)
N-[(E)-{3-nitro-4-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]phenyl}methylidene]naphthalen-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(NAPHTHALEN-2-YL)-1-{3-NITRO-4-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]PHENYL}METHANIMINE is a complex organic compound characterized by its unique structure, which includes naphthalene, benzothiazole, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(NAPHTHALEN-2-YL)-1-{3-NITRO-4-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]PHENYL}METHANIMINE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
Nitration: Introduction of nitro groups into the aromatic rings.
Sulfonation: Addition of sulfonyl groups to the benzothiazole ring.
Condensation: Formation of the imine linkage between the naphthalene and benzothiazole derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonation reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(NAPHTHALEN-2-YL)-1-{3-NITRO-4-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]PHENYL}METHANIMINE undergoes various chemical reactions, including:
Oxidation: Conversion of the nitro groups to other functional groups.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of functional groups on the aromatic rings.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic or nucleophilic reagents depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while oxidation can produce various oxidized derivatives.
Scientific Research Applications
(E)-N-(NAPHTHALEN-2-YL)-1-{3-NITRO-4-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]PHENYL}METHANIMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-N-(NAPHTHALEN-2-YL)-1-{3-NITRO-4-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]PHENYL}METHANIMINE involves its interaction with specific molecular targets and pathways. The nitro and benzothiazole groups play a crucial role in its activity, potentially interacting with enzymes or receptors in biological systems. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-Naphthoic acid: Shares the naphthalene structure but lacks the nitro and benzothiazole groups.
2-Naphthoic acid: Another naphthalene derivative with different functional groups.
Benzothiazole derivatives: Compounds with similar benzothiazole structures but different substituents.
Uniqueness
(E)-N-(NAPHTHALEN-2-YL)-1-{3-NITRO-4-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]PHENYL}METHANIMINE is unique due to its combination of naphthalene, nitro, and benzothiazole groups, which confer distinct chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C24H14N4O4S2 |
|---|---|
Molecular Weight |
486.5 g/mol |
IUPAC Name |
N-naphthalen-2-yl-1-[3-nitro-4-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]phenyl]methanimine |
InChI |
InChI=1S/C24H14N4O4S2/c29-27(30)19-8-9-20-23(13-19)34-24(26-20)33-22-10-5-15(11-21(22)28(31)32)14-25-18-7-6-16-3-1-2-4-17(16)12-18/h1-14H |
InChI Key |
HCNZBKOIHOXVMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N=CC3=CC(=C(C=C3)SC4=NC5=C(S4)C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Z)-{2-[(2,4-dichlorobenzyl)oxy]-5-nitrophenyl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B15012247.png)
![2-({6-[(E)-[(2-Hydroxy-3,5-diiodophenyl)methylidene]amino]-1,3-benzothiazol-2-YL}sulfanyl)-N-(2-phenylethyl)acetamide](/img/structure/B15012260.png)
![3-({4-[(Hexyloxy)carbonyl]phenyl}carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B15012267.png)
![N,N'-[(2-phenylpyrimidine-4,6-diyl)dibenzene-4,1-diyl]bis(2-nitrobenzamide)](/img/structure/B15012282.png)

![[2-(4-methoxy-2-nitrophenyl)-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl]methanediyl diacetate](/img/structure/B15012295.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-[(E)-thiophen-2-ylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B15012303.png)
![N-(3b,4,5,6,6a,7,9,9a,10,11,12,12a-dodecahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinolin-2-yl)-2-methylbenzamide](/img/structure/B15012306.png)
![1-{4-[(6-Nitro-1,1-dioxido-1,2-benzothiazol-3-yl)amino]phenyl}ethanone](/img/structure/B15012307.png)
![2-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B15012316.png)

![2-bromo-6-[(E)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol](/img/structure/B15012322.png)
![Ethyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B15012326.png)
![{3-[(1,3-Dichloropropan-2-yl)oxy]-2-hydroxypropyl}methylsulfamate](/img/structure/B15012329.png)
